[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13453993
Molecular Formula: C19H35N3O3
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H35N3O3 |
|---|---|
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-10-6-7-14(11-21)12-22(15-8-9-15)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3/t14?,16-/m0/s1 |
| Standard InChI Key | KGUVVMGPHUKQSJ-WMCAAGNKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
Introduction
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in medicinal chemistry, particularly as a precursor or intermediate in drug development. This compound features a complex molecular structure that combines amino acids, piperidine, and carbamate functionalities, making it a candidate for pharmacological studies.
Molecular Formula and Weight
IUPAC Name
The IUPAC name of the compound is:
tert-butyl -[[1-[(2)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]--ethylcarbamate .
Structural Features
The compound consists of:
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A tert-butyl carbamate group, which provides stability and protection for the amine functionality.
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A cyclopropyl group, contributing rigidity to the molecular structure.
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A piperidine ring, which is commonly found in bioactive molecules.
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An amino acid-derived moiety derived from (S)-2-amino-3-methylbutyric acid, indicating chirality at the amino acid center.
Key Identifiers
General Synthetic Route
The synthesis typically involves:
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Protection of the amino group using a tert-butyloxycarbonyl (Boc) group.
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Coupling of the amino acid derivative with a piperidine-based intermediate.
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Introduction of the cyclopropyl-carbamate group via carbamoylation reactions.
Reaction Conditions
Reactions are often carried out in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or hydrolysis of sensitive functional groups. Common solvents include dichloromethane or dimethylformamide, with coupling agents such as dicyclohexylcarbodiimide (DCC).
Applications in Medicinal Chemistry
This compound is of interest due to its structural features:
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Piperidine Ring: Found in various pharmacologically active compounds, including antipsychotics and analgesics.
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Carbamate Group: Often used to enhance metabolic stability and improve drug delivery.
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Chirality: The stereochemistry at the amino acid center may influence biological activity and receptor interactions.
Potential applications include:
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Development of enzyme inhibitors.
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Use as a scaffold for designing receptor modulators.
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Exploration in peptide-based drug discovery.
Spectroscopic Characterization
While specific data for this compound is unavailable, similar compounds are characterized using:
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NMR Spectroscopy: Proton () and carbon () NMR provide structural confirmation.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups like carbamate () and amines ().
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is typically employed for purity assessment and enantiomeric separation.
Stability Issues
The compound's carbamate group may be prone to hydrolysis under acidic or basic conditions, requiring careful handling during synthesis and storage.
Stereochemical Complexity
The presence of chiral centers necessitates rigorous stereochemical control during synthesis to ensure biological activity.
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